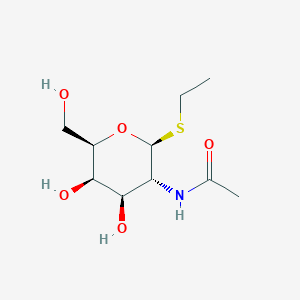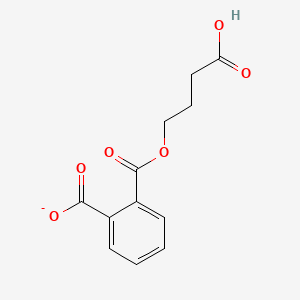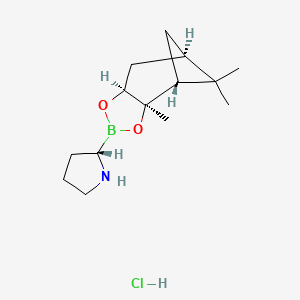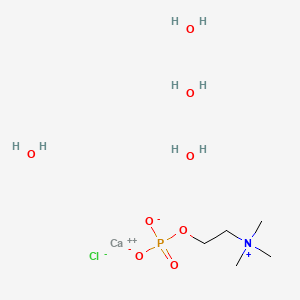
D-ガラクトロン酸一水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of D-Galacturonic acid derivatives has been explored in various studies. For instance, a concise synthesis approach was described for a differentially protected D-Galacturonic acid thioglycoside, highlighting key steps such as an Evans aldol reaction and a tandem-PMB-deprotection/cyclization to thioglycosides. This method was integral to constructing potent immunomodulating glycosphingolipids (Stallforth, Adibekian, & Seeberger, 2008).
Molecular Structure Analysis
The molecular structure of D-Galacturonic acid monohydrate has been elucidated through techniques such as solid-state NMR and X-ray diffraction. These studies reveal the chair-shaped, pyranose ring conformation of the acid, and the extensive hydrogen-bonded lattice linking the acid and water molecules, providing insights into its structural dynamics (Tang, Belton, Davies, & Hughes, 2001).
Chemical Reactions and Properties
D-Galacturonic acid's reactivity has been a subject of study, particularly in nonenzymatic browning reactions, where it demonstrates rapid and intensive reactions compared to other uronic acids. The formation of specific degradation products like reductic acid and furan-2-carboxaldehyde indicates its high reactivity and the impact of its hemiacetal ring structures on browning behavior and reaction pathways (Wegener, Bornik, & Kroh, 2015).
Physical Properties Analysis
Studies on the physical properties of D-Galacturonic acid monohydrate, such as molecular motions, have been conducted using 1H NMR. These investigations into spin-lattice relaxation times and second moments over a range of temperatures have provided a deeper understanding of its behavior in the solid state (Tang & Belton, 1998).
科学的研究の応用
1. N-(D-ガラクトロノイル)アミノ酸およびジペプチドの合成 D-ガラクトロン酸一水和物は、N-(D-ガラクトロノイル)アミノ酸およびジペプチドの合成に使用されます {svg_1} {svg_2}. これらの化合物は、ドラッグデリバリーや組織工学など、さまざまな分野で潜在的な用途があります。
標準物質
D-ガラクトロン酸一水和物は、特定の種類の多糖中の分析物の定量のための標準物質として使用されます {svg_3}. これは、複雑な生物学的サンプルの分析に特に役立ちます。
抗増殖活性
D-ガラクトロン酸一水和物は、ヒト腫瘍細胞株に対する抗増殖活性を研究されています {svg_4}. これは、癌研究および治療における潜在的な用途を示唆しています。
ペクチンの成分
D-ガラクトロン酸一水和物は、植物の細胞壁に見られる多糖であるペクチンの成分です {svg_5}. ペクチンは、食品中のゲル化剤、果汁や乳製品飲料の安定剤、食物繊維の供給源など、多くの用途があります。
炭水化物化学における研究
単糖として、D-ガラクトロン酸一水和物は、炭水化物化学において興味深いものです {svg_6}. これは、糖とその誘導体の特性を研究し、新しい合成方法と反応を開発するために使用できます。
6. ドラッグデリバリーシステムにおける潜在的な用途 D-ガラクトロン酸一水和物のゲルを形成する能力と生体適合性は、ドラッグデリバリーシステムにおける潜在的な用途を示唆しています {svg_7}. たとえば、これは、薬物を制御された方法でカプセル化して放出できるハイドロゲルを作成するために使用できます。
Safety and Hazards
D-Galacturonic Acid Monohydrate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical-resistant rubber gloves and chemical safety goggles, is advised .
Relevant Papers Several papers have been identified that provide further information on D-Galacturonic Acid Monohydrate . These papers cover topics such as its synthesis, chemical reactions, and applications in biochemical research and pharmaceuticals.
作用機序
Target of Action:
D-Galacturonic acid is a sugar acid and an oxidized form of D-galactose. Its primary target is pectin , where it exists as the polymer polygalacturonic acid . In its open form, D-galacturonic acid has an aldehyde group at C1 and a carboxylic acid group at C6 .
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other ions, influence the stability and efficacy of D-Galacturonic Acid Monohydrate. For example, low pH may enhance its solubility, while high temperatures could lead to degradation.
: Debra Mohnen, "Pectin structure and biosynthesis," Current Opinion in Plant Biology 2008, 11:266–277. doi: 10.1016/j.pbi.2008.03.006.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Galacturonic Acid Monohydrate involves the oxidation of D-Galactose to D-Galactonic Acid, followed by the dehydration of D-Galactonic Acid to D-Galactono-1,4-lactone, and finally the oxidation of D-Galactono-1,4-lactone to D-Galacturonic Acid Monohydrate.", "Starting Materials": [ "D-Galactose", "Sodium hydroxide (NaOH)", "Sodium chlorite (NaClO2)", "Sodium bromide (NaBr)", "Sodium bisulfite (NaHSO3)", "Sodium carbonate (Na2CO3)", "Hydrochloric acid (HCl)", "Ethanol (C2H5OH)", "Water (H2O)" ], "Reaction": [ "Step 1: Oxidation of D-Galactose to D-Galactonic Acid", "D-Galactose + NaOH + NaClO2 + NaBr → D-Galactonic Acid + NaBrO3 + NaCl + H2O", "Step 2: Dehydration of D-Galactonic Acid to D-Galactono-1,4-lactone", "D-Galactonic Acid + NaHSO3 + Na2CO3 → D-Galactono-1,4-lactone + Na2SO4 + CO2 + H2O", "Step 3: Oxidation of D-Galactono-1,4-lactone to D-Galacturonic Acid Monohydrate", "D-Galactono-1,4-lactone + NaOH + O2 → D-Galacturonic Acid Monohydrate + H2O" ] } | |
CAS番号 |
91510-62-2 |
分子式 |
C₆H₁₂O₈ |
分子量 |
212.15 |
製品の起源 |
United States |
Q & A
Q1: Why was D-Galacturonic Acid Monohydrate included in the newly designed medium for axenic cultivation of Entamoeba dispar?
A1: While the research paper [] doesn't explicitly state the reason for including D-Galacturonic Acid Monohydrate in the new medium, it does highlight that this compound, along with gluconic acid and dihydroxyacetone, replaced glucose from the original casein-free yeast extract-iron-serum (YI-S) medium. This suggests that D-Galacturonic Acid Monohydrate might serve as an alternative energy source for Entamoeba dispar growth, potentially playing a role in its carbohydrate metabolism. Further research on the metabolic pathways of Entamoeba dispar and the utilization of D-Galacturonic Acid Monohydrate is necessary to confirm this hypothesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![4-[4-[(Dimethylamino)methyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1147109.png)


![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)

